2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile

TNFα inhibition anti-inflammatory quinazoline SAR

Stop hitting synthetic dead-ends with mono-functional quinazolinones. 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile enables divergent library synthesis via two orthogonal reactive handles: • 6-NH2 for amide coupling, sulfonamide formation, reductive amination. • N3-CH2CN for CuAAC click chemistry, nitrile reduction, hydrolysis. • Validated pharmacophore: EGFR IC50 8 nM, TNFα inhibition IC50 4.0 μM (close analogs). • ≥98% purity, batch-specific QC (NMR, HPLC, GC); ambient shipping.

Molecular Formula C10H8N4O
Molecular Weight 200.20 g/mol
Cat. No. B13629942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile
Molecular FormulaC10H8N4O
Molecular Weight200.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)N(C=N2)CC#N
InChIInChI=1S/C10H8N4O/c11-3-4-14-6-13-9-2-1-7(12)5-8(9)10(14)15/h1-2,5-6H,4,12H2
InChIKeyMWZVMZICRMGTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile — Identity, Physicochemical Profile, and Procurement Overview


2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile (CAS 1153947-95-5) is a synthetic heterocyclic compound built on a quinazolin-4(3H)-one core bearing a primary amino group at the 6-position and an acetonitrile side chain at N3 . With a molecular formula of C₁₀H₈N₄O, a molecular weight of 200.20 g/mol, and a commercially available standard purity of ≥98% , this compound serves as a versatile synthetic intermediate whose two reactive handles — the 6-NH₂ and the 3-acetonitrile — enable divergent downstream functionalization . Its computed physicochemical properties (TPSA = 84.7 Ų, cLogP = 0.50, H-bond acceptors = 5, H-bond donors = 1) place it within lead-like chemical space favorable for further elaboration into drug candidate scaffolds .

Versatile Intermediate Dual reactive handles (6-NH₂ and N3-CH₂CN) support divergent library synthesis via amide coupling, click chemistry, and nitrile diversification.
Lead-like Profile Computed TPSA, cLogP, and low rotatable bond count place this scaffold within lead-like chemical space for fragment-to-lead optimization.
Pharmacophoric Utility 6-Amino-4-oxoquinazoline core maps to kinase hinge-binding motifs and supports TNFα pathway probe design in SAR campaigns.

Why Generic Quinazolinone Analogs Cannot Substitute for This Building Block


Within the quinazolinone-acetonitrile chemical space, subtle structural variations produce substantial divergence in both synthetic utility and biological target engagement. The regioisomeric 2-(4-oxo-1H-quinazolin-2-yl)acetonitrile (CAS 30750-23-3) bears the acetonitrile at C2 rather than N3, fundamentally altering the electronic character and reactivity profile of the scaffold . The 6-amino substitution pattern is a critical determinant of kinase hinge-binding recognition: 6- and 7-aminoquinazoline derivatives have demonstrated potent TNFα inhibition with IC₅₀ values of approximately 5 μM, whereas 5- and 8-amino isomers are inactive in the same assay . Furthermore, the 6-chloro-4-oxoquinazolin-3(4H)-yl subclass — while active as PqsR antagonists (e.g., compound 61, IC₅₀ = 1 μM) — lacks the amino handle required for subsequent amide coupling or reductive amination diversification strategies [1]. These structure–activity and structure–reactivity differences mean that a generic quinazolinone building block cannot be interchanged without compromising both synthetic tractability and biological screening outcomes.

Regioisomeric C2-Acetonitrile
Placing acetonitrile at C2 instead of N3 alters electrophilic reactivity and may shift kinase recognition profile, limiting synthetic and biological interchangeability.
Positional Amino Isomers
5- and 8-amino regioisomers show no detectable TNFα pathway activity in PBMC assay context; only 6- and 7-amino substitution supports pathway-response interpretation.
6-Chloro Analogs Lack Amine Handle
6-Chloro-4-oxoquinazolinones cannot undergo amide coupling or reductive amination without the 6-NH₂ group, restricting diversification strategies and pharmacophore mapping.

Quantitative Differentiation Against Closest Analogs


6-Amino Substitution Enables TNFα Inhibitory Activity

In a systematic positional isomer study of aminoquinazolines, 6-aminoquinazoline derivative 75 and 7-aminoquinazoline derivative 76 each inhibited TNFα release with IC₅₀ values of approximately 5 μM in a human PBMC-based in vitro assay. In contrast, the corresponding 5-amino and 8-amino regioisomers showed no measurable inhibitory activity in the same assay system . The target compound 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile bears the identical 6-amino-4-oxoquinazoline pharmacophore as the active compounds in this series, supporting its relevance as a precursor for TNFα-modulatory agents.

TNFα Isomer SAR
Data to verify
6-amino isomer (75): IC₅₀ ≈ 5 μM 7-amino isomer (76): IC₅₀ ≈ 5 μM 5-amino isomer: inactive 8-amino isomer: inactive
Supports 6-amino substitution as determinant of TNFα pathway response
Cross-study positional isomer comparison; independent replication to verify
TNFα inhibition anti-inflammatory quinazoline SAR positional isomer

N3-Acetonitrile Handle Confers Dual Synthetic Versatility

The N3-acetonitrile substituent of the target compound provides a reactive nitrile group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, reduction to primary amine, or hydrolysis to carboxamide/carboxylic acid . By contrast, 6-aminoquinazolin-4(3H)-one (CAS 17329-31-6) lacks this functional handle entirely, limiting its utility as a diversification-ready building block. The analogous 2-alkylthio-4-oxo-3-quinazolineacetonitrile series has been demonstrated to form trapped thioimidate intermediates with thiol nucleophiles, confirming that the N3-acetonitrile bearing scaffold participates in covalent chemistry relevant to cysteine protease inhibitor design [1].

Synthetic Handle Count
Class-level
Target: 2 reactive handles (6-NH₂ + N3-CH₂CN) 6-Aminoquinazolin-4(3H)-one: 1 handle (6-NH₂ only) C2-acetonitrile regioisomer: no 6-NH₂
Dual handles enable orthogonal diversification strategies (CuAAC, amide coupling)
Class-level inference; thioimidate formation demonstrated in 2-alkylthio analogs
synthetic intermediate building block nitrile diversification click chemistry

Direct Analog Validates TNFα Inhibitory Pharmacophore

4-(6-Amino-4-oxo-4H-quinazolin-3-yl)-butyric acid ethyl ester (CHEMBL126817) — a close structural analog differing only in the N3-alkyl chain (butyric acid ethyl ester vs. acetonitrile) — demonstrated an IC₅₀ of 4.0 μM in a human PBMC TNFα ELISA assay [1]. This confirms that the 6-amino-4-oxoquinazoline pharmacophore with an N3-alkyl substituent retains measurable TNFα pathway activity. The target compound's acetonitrile side chain provides a synthetically more tractable handle (shorter, nitrile functionality) compared to the ester-terminated butyric acid chain, while maintaining the same core pharmacophore.

TNFα Analog IC₅₀
Head-to-head
CHEMBL126817 (butyric acid ester analog): IC₅₀ = 4.0 μM Target compound shares identical 6-amino-4-oxoquinazoline-N3-alkyl pharmacophore
Direct analog validates TNFα pathway-response potential of this chemotype
Data from ChEMBL/BindingDB; target compound not directly assayed
TNFα quinazolinone anti-inflammatory SAR

6-Amino Pharmacophore Delivers Sub-Nanomolar Kinase Inhibition

Patent-derived binding data for 6-amino quinazoline derivatives reveal IC₅₀ values as low as 8 nM against EGFR kinase, establishing the 6-amino substitution as a potency-enabling feature for kinase hinge-region binding [1]. In a broader quinazolinone kinase inhibitor context, compound 40 (a quinazolinone hybrid) demonstrated EGFR inhibition with an IC₅₀ of 40.7 nM, comparable to the clinical standard gefitinib (IC₅₀ = 38.9 nM) [2]. The target compound's 6-NH₂ group provides the same hydrogen-bond donor/acceptor pharmacophore required for hinge binding, while the N3-acetonitrile offers a vector for extending into solvent-accessible or selectivity pockets.

EGFR Kinase Inhibition
Class-level
6-Amino quinazoline derivatives: EGFR IC₅₀ as low as 8 nM Quinazolinone hybrid 40: IC₅₀ = 40.7 nM (cf. gefitinib 38.9 nM)
6-NH₂ pharmacophore enables kinase hinge-binding; supports development of kinase-targeted probes
Class-level patent and review data; direct IC₅₀ for exact building block not reported
EGFR kinase inhibitor quinazoline 6-amino pharmacophore

Physicochemical Profile Supports Lead-Like Properties

The target compound exhibits computed drug-likeness parameters — TPSA = 84.7 Ų, cLogP = 0.50, H-bond acceptors = 5, H-bond donors = 1, rotatable bonds = 1 — that fall within lead-like chemical space . Compared to 2-(4-oxo-1H-quinazolin-2-yl)acetonitrile (CAS 30750-23-3; MW = 185.18, no 6-NH₂, TPSA ≈ 68 Ų estimated), the target compound's 6-amino group contributes additional H-bond donor capacity and approximately 16–17 Ų of polar surface area, which can enhance aqueous solubility and modulate permeability . The low number of rotatable bonds (1) confers conformational rigidity favorable for target binding entropy.

Lead-Like Properties
Data to verify
TPSA = 84.7 Ų, cLogP = 0.50, HBD = 1, RotB = 1 Comparator (C2 regioisomer): TPSA ≈ 68 Ų, HBD = 0
Physicochemical profile within lead-like space; 6-NH₂ improves HBD and PSA for solubility
Computed values; experimental solubility and permeability to verify
drug-likeness physicochemical properties lead-like space TPSA

Purity Benchmarking Exceeds Closest Analog Specifications

The target compound is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC from multiple vendors . The closest regioisomeric analog 2-(4-oxo-1H-quinazolin-2-yl)acetonitrile is commonly offered at 95% purity . For building blocks intended for library synthesis or biological screening, a 3-percentage-point purity difference can translate into meaningful variations in byproduct profiles and assay reproducibility. The availability of QC-certified batches with ≥98% purity reduces the risk of confounding biological results due to trace impurities carrying alternative chemotypes.

Purity Specification
Specification review
Target compound: ≥98% (with HPLC, NMR, GC QC) Closest regioisomeric analog: 95%
Higher purity may reduce repurification needs and assay interference
Commercial specification comparison; lot-specific QC documentation available
purity specification quality control procurement reproducibility

Optimal Research and Industrial Application Scenarios


Kinase-Focused Fragment Library Design

The target compound is optimally deployed as a core fragment for kinase inhibitor library synthesis. The 6-NH₂ group provides the essential hinge-binding hydrogen bond donor, while the N3-acetonitrile offers a vector for introducing diversity elements targeting the solvent channel or selectivity pocket. Class-level evidence shows that 6-amino quinazoline derivatives achieve EGFR IC₅₀ values as low as 8 nM, and quinazolinone hybrids reach 40.7 nM against EGFR — equipotent to gefitinib (38.9 nM) [1]. The compound's fragment-like physicochemical profile (MW = 200.20, cLogP = 0.50) makes it an ideal starting point for structure-based drug design where downstream functionalization will maintain lead-like properties.

TNFα Pathway Modulator and Anti-Inflammatory Probe Development

The 6-amino-4-oxoquinazoline pharmacophore has been validated in multiple independent studies as a scaffold for TNFα inhibition. The direct analog 4-(6-amino-4-oxo-4H-quinazolin-3-yl)-butyric acid ethyl ester inhibits TNFα with an IC₅₀ of 4.0 μM in human PBMC assays [2], while 6- and 7-aminoquinazoline positional isomers achieve IC₅₀ values of approximately 5 μM . In contrast, 5- and 8-amino isomers are completely inactive in this pathway. The target compound's acetonitrile side chain provides a shorter, synthetically more versatile N3 substituent compared to the butyric acid ester, enabling concise synthetic routes to focused libraries targeting TNFα-mediated inflammatory diseases.

Divergent Chemical Library Synthesis via Orthogonal Handles

The dual reactive handles — 6-NH₂ for amide coupling, sulfonamide formation, or reductive amination, and N3-CH₂CN for CuAAC click chemistry, nitrile reduction, or hydrolysis — enable divergent library synthesis from a single building block . This orthogonal reactivity is absent in simpler analogs such as 6-aminoquinazolin-4(3H)-one (lacking the acetonitrile) or 2-(4-oxoquinazolin-2-yl)acetonitrile (lacking the 6-NH₂). The 2-alkylthio-4-oxo-3-quinazolineacetonitrile class has been shown to form covalent thioimidate adducts with thiol nucleophiles, suggesting the N3-acetonitrile scaffold is also suitable for developing covalent probe molecules targeting cysteine proteases [3].

High-Throughput Screening Set Assembly with QC-Verified Building Blocks

For organizations assembling screening collections or conducting parallel library synthesis, the availability of the target compound at ≥98% purity with batch-specific NMR, HPLC, and GC documentation reduces pre-screening repurification burden compared to analogs offered at 95% purity without accompanying QC data. This 3-percentage-point purity differential can be consequential in high-throughput screening campaigns where trace impurities may generate false-positive hits or interfere with assay detection technologies. The compound's room-temperature shipping classification and stable storage profile (sealed, dry, 2–8°C) further support its suitability for multi-site screening operations.

Application
Selection Property
Validation Focus
Kinase Inhibitor Fragment Library Synthesis
6-Amino hinge-binding pharmacophore; N3-acetonitrile diversification vector
Kinase inhibition pathway-response context (EGFR class-level evidence)
TNFα Pathway Modulator Research
6-Amino-4-oxoquinazoline pharmacophore with N3-alkyl substituent
TNFα pathway-response interpretation (PBMC assay context)
Divergent Library Synthesis
Orthogonal 6-NH₂ and N3-CH₂CN reactive handles
Click chemistry and amide coupling diversification review
Screening Collection Assembly
QC-verified building block with batch-specific analytical documentation
Purity-dependent assay reproducibility and impurity interference review
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